2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile

Catalog No.
S7828337
CAS No.
M.F
C12H12N2OS
M. Wt
232.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene...

Product Name

2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile

IUPAC Name

2-(2-azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

InChI

InChI=1S/C12H12N2OS/c13-6-9-3-4-16-11(9)12(15)14-7-8-1-2-10(14)5-8/h3-4,8,10H,1-2,5,7H2

InChI Key

AGHQNUWJDQRMSF-UHFFFAOYSA-N

SMILES

C1CC2CC1CN2C(=O)C3=C(C=CS3)C#N

Canonical SMILES

C1CC2CC1CN2C(=O)C3=C(C=CS3)C#N
2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile, or Tropenone, is named after the German word "Tropen" which means the "tropics". It was first synthesized in 1887 by the German chemist Richard Anschütz. Tropenone is an important precursor in the synthesis of many natural and synthetic compounds, including various alkaloids and pharmaceuticals.
Tropenone is a yellowish powder that is highly soluble in alcohol and ether but insoluble in water. Its molecular weight is 229.29 g/mol, and it has a melting point of 98-101 °C. Tropenone is stable under normal conditions, but it can be oxidized by strong oxidizing agents to produce thiophene-3-carboxylic acid or further oxidized to thiophene-3,4-dicarboxylic acid.
Tropenone is synthesized by the reaction of 2-cyclohexen-1-one with ammonia and sulfur under high temperature and pressure. The resulting product is then purified through recrystallization. Its structure and purity can be confirmed through various analytical methods, such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR).
Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for the structural characterization and identification of organic compounds, including Tropenone. Mass spectrometry (MS) provides additional information on the compound's mass and fragmentation pattern. Infrared spectroscopy (IR) is used to analyze the functional groups present in the molecule.
Tropenone has been found to exhibit antibacterial, antifungal, and antiviral properties. It has also been shown to have potential as an anticancer agent. Studies have shown that Tropenone can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Tropenone has shown low toxicity in scientific experiments. However, it is always important to handle chemicals with care and adhere to all safety procedures to avoid any potential accidents or exposure.
Tropenone is used in the synthesis of various organic compounds, including heterocyclic compounds, alkaloids, and pharmaceuticals. It is also used in various scientific experiments for its antibacterial, antifungal, antiviral, and anticancer properties.
Research on Tropenone is ongoing, with several studies exploring its potential applications in various fields, such as medicinal chemistry, pharmaceuticals, and materials science. Recent studies have also focused on its potential as a chiral building block in organic synthesis.
Tropenone's potential applications are vast and varied. In the field of medicinal chemistry, it has the potential to be developed into novel and effective anticancer agents. In pharmaceuticals, it can serve as a precursor to many natural and synthetic compounds. In materials science, it can be used as a chiral building block for the synthesis of optically active compounds.
Limitations:
While Tropenone shows great potential in various fields, its limitations include its low solubility in water and its sensitivity to strong oxidizing agents.
Future research directions for Tropenone include the development of more efficient and cost-effective synthesis methods, exploring its potential as a chiral building block for the synthesis of optically active compounds, and further investigating its biological properties for potential applications in cancer therapy and other fields. Further research is also needed to determine its potential for use in industry and its impact on the environment.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Exact Mass

232.06703418 g/mol

Monoisotopic Mass

232.06703418 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

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